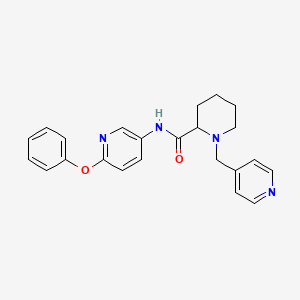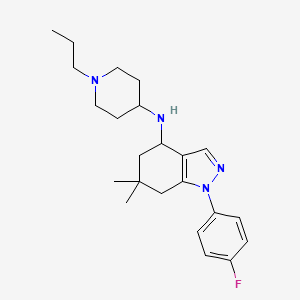![molecular formula C22H16N2O3 B6114584 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6114584.png)
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as LY294002, is a synthetic compound that has gained significant attention in the field of scientific research due to its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme that is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K activity by LY294002 has been shown to have several biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo experiments.
Mechanism of Action
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone works by binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its activity. PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways such as the Akt/mTOR pathway, which are involved in various cellular processes. The inhibition of PI3K activity by 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone leads to a decrease in PIP3 levels, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several biochemical and physiological effects due to its ability to inhibit PI3K activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several advantages in laboratory experiments. It is a specific inhibitor of PI3K activity, which allows for the selective inhibition of PI3K signaling pathways. It is also relatively easy to use and has a well-established synthesis method. However, 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone also has some limitations. It has a relatively short half-life, which means that it must be added to cell cultures frequently. It also has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone in scientific research. One potential application is in the development of new cancer therapies. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, and further research could lead to the development of new drugs that target PI3K signaling pathways. Another potential application is in the study of neurodegenerative disorders such as Alzheimer's disease. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for these disorders. Overall, 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is a valuable tool in scientific research, and its potential applications are vast and varied.
Synthesis Methods
The synthesis of 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone involves several steps, starting with the reaction of 2-amino-4-phenylquinazoline with 3,4-dihydroxybenzaldehyde to form 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenylquinazolin-4(3H)-one. This compound is then treated with acetic anhydride and pyridine to yield 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. The overall yield of this synthesis method is around 20-30%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively used in scientific research as a pharmacological inhibitor of PI3K activity. Its ability to selectively inhibit the activity of PI3K has made it a valuable tool in studying the role of PI3K in various cellular processes. 2-[2-(3,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been used to investigate the involvement of PI3K in cell proliferation, differentiation, apoptosis, and autophagy. It has also been used to study the signaling pathways involved in various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19-12-10-15(14-20(19)26)11-13-21-23-18-9-5-4-8-17(18)22(27)24(21)16-6-2-1-3-7-16/h1-14,25-26H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPLMVDSUMFPES-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)
![3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)

![4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B6114558.png)
![2-{2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-yl}-4(3H)-quinazolinone](/img/structure/B6114561.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6114570.png)

![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)
![4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114593.png)
![3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6114599.png)